Cas no 14860-49-2 (Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-)
![Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- structure](https://ko.kuujia.com/scimg/cas/14860-49-2x500.png)
14860-49-2 structure
상품 이름:Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-
Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-
- 1-(4-Chlorophenyl)-2,3-dimethyl-4-dimethylamino-2-butanol
- Benzeneethanol, 4-chloro-α-(2-(dimethylamino)-1-methyl)-α-methyl-
- Benzeneethanol, 4-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methyl-
- p-Chloro-α-(2-(dimethylamino)-1-methylethyl)-α-methyl-phenethyl alcohol
- p-Cloro-α-(2-(dimetilamino)-1-metiletil)-α-metil
- Phenethyl alcohol, p-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methyl-
- 1-p-Chlorophenyl-2,3-dimethyl-4-dimethylamino-2-butanol
- 2-(p-Chlorobenzyl)-3-dimethylaminomethyl-2-butano
- 1-(p-Chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-2-butanol
- 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol
- 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-butan-2-ol
- 4-Chloro-α-methyl-α-[2-(dimethylamino)-1-methylethyl]phenethyl alcohol
- 4-Chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methylphenethyl alcohol
- Clobutinol (base and/or unspecified salts)
- D07716
- p-Chloro-.alpha.-(2-(dimethylamino)-1-methylethyl)-.alpha.-methyl-phenethyl alcohol
- P-CHLORO-.ALPHA.-(2-(DIMETHYLAMINO)-1-METHYLETHYL)-.ALPHA.-METHYLPHENETHYL ALCOHOL
- Benzeneethanol, 4-chloro-.alpha.-(2-(dimethylamino)-1-methyl)-.alpha.-methyl-
- Clobutinolum [INN-Latin]
- 14860-49-2
- Clobutinol
- 1NY2IX043A
- Clobutinolum
- Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methyl)-alpha-methyl-
- KVHHQGIIZCJATJ-UHFFFAOYSA-N
- EINECS 238-926-4
- R05DB03
- UNII-1NY2IX043A
- HY-148144
- p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-phenethyl alcohol
- p-Chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methylphenyl alcohol
- SCHEMBL148543
- (2S)-1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol
- CLOBUTINOL [WHO-DD]
- FT-0714887
- p-Cloro-.alpha.-(2-(dimetilamino)-1-metiletil)-.alpha.-metil fenetil alcool
- Clobutinol (INN)
- KAT 256 [AS HYDROCHLORIDE]
- KAT-256 FREE BASE
- p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methylphenethyl alcohol
- BRD-A43809092-003-01-3
- CLOBUTINOL [MI]
- Diethylenetriamine crosslinked with epichlorohydrin
- DB09004
- p-Cloro-alpha-(2-(dimetilamino)-1-metiletil)-alpha-metil fenetil alcool [Italian]
- p-Cloro-alpha-(2-(dimetilamino)-1-metiletil)-alpha-metil fenetil alcool
- Iversal (TN)
- Iversal
- NS00002717
- Q415654
- Clobutinol [INN]
- 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-2-butanol
- BENZENEETHANOL, 4-CHLORO-.ALPHA.-(2-(DIMETHYLAMINO)-1-METHYLETHYL)-.ALPHA.-METHYL-
- KAT 256 FREE BASE
- CHEBI:94381
- DTXSID2022838
- CHEMBL1474889
- Phenethyl alcohol, p-chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methyl-
- CS-0613654
- Benzeneethanol, 4-chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methyl-
- Phenethyl alcohol, p-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-
- BRN 2843490
- Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-
- NCGC00159437-02
- 4-Chloro-alpha(2-(dimethylamino)-1-methylethyl)alpha-methylbenzeneethanol
- KAT 256 (AS HYDROCHLORIDE)
- Biotetrussin
- chlorodimenol
- clobutinolo
- p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methylphenyl alcohol
- Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-(9CI)
- BRD-A43809092-003-02-1
- DA-72275
- DTXCID902838
- Clobutinolum (INN-Latin)
- KAT 250
-
- 인치: InChI=1S/C14H22ClNO/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12/h5-8,11,17H,9-10H2,1-4H3
- InChIKey: KVHHQGIIZCJATJ-UHFFFAOYSA-N
- 미소: CN(CC(C(CC1C=CC(Cl)=CC=1)(C)O)C)C
계산된 속성
- 정밀분자량: 255.138992
- 동위원소 질량: 255.138992
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 5
- 복잡도: 226
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 2
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.2
- 상호 변형 이기종 수량: 아무것도 아니야
- 토폴로지 분자 극성 표면적: 23.5
- 표면전하: 0
실험적 성질
- 밀도: 1.072±0.06 g/cm3 (20 ºC 760 Torr),
- 비등점: bp12 179-180°
- 굴절률: 1.6330 (estimate)
- 용해도: 극미용성(0.59g/l)(25ºC),
- PSA: 23.47000
- LogP: 2.83120
Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- 관련 문헌
-
A. Gibbons,O. Lang,Y. Kojima,M. Ito,K. Ono,K. Tanaka,E. Sivaniah RSC Adv. 2017 7 51121
14860-49-2 (Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-) 관련 제품
- 187409-14-9(Benzene, 1-(1-bromoethenyl)-3-chloro-)
- 1601006-67-0(2-fluoro-6-methyl-N-(2-methylpropyl)aniline)
- 416864-64-7(N-2-(cyclohex-1-en-1-yl)ethyl-1-methylpiperidin-4-amine)
- 1403564-36-2(4-(4-Isopropyl-benzoyl)-tetrahydro-pyran-4-carbonitrile)
- 1178471-30-1(N-(cyanomethyl)-2-(trifluoromethyl)benzamide)
- 1110937-70-6(5,6-Dichloro-N-[5-(diethylsulfamoyl)-2-(pyrrolidin-1-YL)phenyl]pyridine-3-carboxamide)
- 2034575-68-1(3-chloro-4-{1-(2,6-difluorobenzenesulfonyl)piperidin-3-yloxy}pyridine)
- 1353974-11-4(1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol)
- 2228173-91-7(1-(5-chloro-2-ethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid)
- 1019125-50-8(5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo3,4-bpyridine)
추천 공급업체
Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량

Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량
